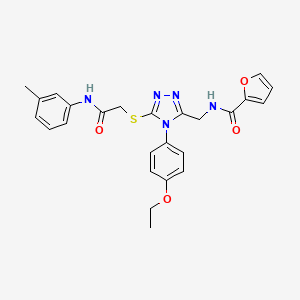

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

N-((4-(4-Ethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a thioether-linked 2-oxoacetamide moiety at position 5 (with m-tolylamino as the amide substituent), and a furan-2-carboxamide group at the methyl position of the triazole ring.

Properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4S/c1-3-33-20-11-9-19(10-12-20)30-22(15-26-24(32)21-8-5-13-34-21)28-29-25(30)35-16-23(31)27-18-7-4-6-17(2)14-18/h4-14H,3,15-16H2,1-2H3,(H,26,32)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIHLDZLLZLXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant research findings.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 (Breast Cancer) | 0.73 - 2.38 |

| Triazole Derivative B | HCT116 (Colon Cancer) | 6.2 |

| Triazole Derivative C | T47D (Breast Cancer) | 27.3 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antifungal and Antibacterial Activity

Triazole derivatives are also known for their antifungal and antibacterial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various pathogens:

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antifungal | Candida albicans | 8 µg/mL |

| Antibacterial | Staphylococcus aureus | 16 µg/mL |

These activities may be attributed to the ability of triazoles to disrupt fungal cell membranes or inhibit bacterial enzyme functions.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Membrane Disruption : In antifungal applications, it can disrupt the integrity of fungal cell membranes.

- Apoptosis Induction : It may trigger programmed cell death pathways in cancer cells.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Anticancer Properties : A recent study evaluated a series of triazole derivatives against a panel of cancer cell lines and reported significant cytotoxicity with IC50 values ranging from 0.73 µM to 27.3 µM depending on the derivative and cell line tested .

- Antifungal Efficacy : Another study demonstrated that specific triazole compounds exhibited potent antifungal activity against Candida species with MIC values comparable to established antifungal agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a triazole core, ethoxyphenyl substituent, thioether-acetamide linker, and furan carboxamide. Below is a detailed comparison with structurally analogous compounds from the literature:

Key Observations :

Core Heterocycle: The target compound’s 1,2,4-triazole core distinguishes it from thiazole-based analogs (e.g., ).

Substituent Diversity: The 4-ethoxyphenyl group provides lipophilicity and electron-donating effects, contrasting with smaller substituents (e.g., ethyl or amino groups in ). The thioether-acetamide linker (with m-tolylamino) is structurally analogous to sulfonyl or carbonyl linkers in and but may confer distinct pharmacokinetic properties due to sulfur’s polarizability .

Furan vs. Thiophene Moieties: The furan-2-carboxamide in the target compound differs from thiophene-containing analogs (e.g., 561295-12-3 in ).

Yields for such reactions range from 45–70% .

Research Findings and Implications

- Antimicrobial Potential: Triazole-thioacetamide hybrids (e.g., ) demonstrate antimicrobial activity against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition. The target compound’s m-tolylamino group may enhance penetration through hydrophobic bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.